molecular formula C17H22N2O3S B11136098 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide

Cat. No.: B11136098
M. Wt: 334.4 g/mol
InChI Key: ZVORTOWXAODIFA-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide is a synthetic organic compound characterized by its unique structural components, including a dioxidotetrahydrothiophene ring and an indole moiety. This compound has garnered interest in various scientific fields due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Moiety: Starting with a suitable indole precursor, such as 1-(propan-2-yl)-1H-indole, the indole ring is functionalized to introduce the acetamide group.

    Synthesis of the Dioxidotetrahydrothiophene Ring: The tetrahydrothiophene ring is oxidized to form the dioxidotetrahydrothiophene structure.

    Coupling Reaction: The functionalized indole and the dioxidotetrahydrothiophene are coupled under specific conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can target the dioxidotetrahydrothiophene ring or the acetamide group.

    Substitution: The indole moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products

The major products depend on the specific reaction conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of anti-inflammatory or anticancer activities.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in inflammatory pathways or cell proliferation. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[1-(methyl)-1H-indol-3-yl]acetamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[1-(ethyl)-1H-indol-3-yl]acetamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide is unique due to the specific substitution pattern on the indole ring and the presence of the dioxidotetrahydrothiophene moiety. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C17H22N2O3S

Molecular Weight

334.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(1-propan-2-ylindol-3-yl)acetamide

InChI

InChI=1S/C17H22N2O3S/c1-12(2)19-10-13(15-5-3-4-6-16(15)19)9-17(20)18-14-7-8-23(21,22)11-14/h3-6,10,12,14H,7-9,11H2,1-2H3,(H,18,20)

InChI Key

ZVORTOWXAODIFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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